molecular formula C10H11F3N2 B2710432 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine CAS No. 2044796-78-1

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine

Cat. No. B2710432
M. Wt: 216.207
InChI Key: GPBKJDSUDBSMPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine” is a derivative of tetrahydroquinoline, which is a type of organic compound. The trifluoromethyl group (-CF3) is a functional group in organic chemistry, consisting of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its ability to adjust the steric and electronic properties of a compound .

Scientific Research Applications

Analytical Chemistry

  • Metabolite Profiling: Used in derivatizing primary and secondary amines, including amino acids, biogenic amines, and neurotransmitters, for liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) (Boughton et al., 2011).

Materials Science

  • Organic Light-Emitting Diodes (OLEDs): Utilized as a hole injection material in OLEDs for achieving low operating voltages (Zhou et al., 2001).

Organic Chemistry

  • Synthesis of Martinellic Acid: Involved in the synthesis of martinillic acid through condensation and intramolecular reactions (Ma et al., 2003).
  • Anti-Tumor Drug Design: Applied in the design and synthesis of novel isoquinoline-based anti-tumor drugs (Gao et al., 2015).
  • Nucleophilic Addition Reactions: Used in reactions with sodium and potassium amides for the synthesis of amine derivatives (Gurskaya et al., 2012).

Medicinal Chemistry

  • Antibacterial Agents: Involved in the synthesis of novel quinolone antibacterial agents showing activity against various bacterial strains (Hong et al., 1997).

Pharmacology

  • Balancing pKa and Steric Effects: Studied for its role in balancing pKa and steric effects in the optimization of inhibitors of phenylethanolamine N-methyltransferase (Grunewald et al., 2006).

Biochemistry

  • Fluorescent Zinc Probes: Used in the synthesis of isoquinoline-based ligands for fluorescence enhancement in the presence of zinc ions (Mikata et al., 2012).

Photochemistry

  • Photoredox Catalysis: Employed in C-H functionalization of tertiary amines by visible-light photoredox catalysis for the synthesis of difluoromethylated tetrahydroisoquinoline derivatives (Li et al., 2014).

properties

IUPAC Name

6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2/c11-10(12,13)7-4-6-2-1-3-15-9(6)8(14)5-7/h4-5,15H,1-3,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBKJDSUDBSMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC(=C2)C(F)(F)F)N)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinolin-8-amine

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